13-[(1R,2R)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)ethoxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
Description
This compound is a highly complex organophosphorus derivative characterized by a pentacyclic framework containing phosphorus (13-phospha) and oxygen (12,14-dioxa) heteroatoms. Its structure includes two (4R)-2,2-dimethyl-1,3-dioxolane substituents at the (1R,2R)-configured ethoxy backbone, which confer stereochemical specificity and influence solubility and reactivity. The presence of dioxolane groups enhances stability against hydrolysis compared to unprotected diols, making it suitable for environments requiring controlled release or sustained interaction .
Properties
Molecular Formula |
C52H44O10P2 |
|---|---|
Molecular Weight |
890.8 g/mol |
IUPAC Name |
13-[(1R,2R)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)ethoxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene |
InChI |
InChI=1S/C52H44O10P2/c1-51(2)53-29-43(55-51)49(61-63-57-39-25-21-31-13-5-9-17-35(31)45(39)46-36-18-10-6-14-32(36)22-26-40(46)58-63)50(44-30-54-52(3,4)56-44)62-64-59-41-27-23-33-15-7-11-19-37(33)47(41)48-38-20-12-8-16-34(38)24-28-42(48)60-64/h5-28,43-44,49-50H,29-30H2,1-4H3/t43-,44-,49-,50-/m1/s1 |
InChI Key |
HVJXTZRGNPRQKJ-IUQNDLLXSA-N |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@H]([C@@H]([C@H]2COC(O2)(C)C)OP3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76)OP8OC9=C(C1=CC=CC=C1C=C9)C1=C(O8)C=CC2=CC=CC=C21)C |
Canonical SMILES |
CC1(OCC(O1)C(C(C2COC(O2)(C)C)OP3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76)OP8OC9=C(C1=CC=CC=C1C=C9)C1=C(O8)C=CC2=CC=CC=C21)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each requiring precise control of reaction conditions. The synthetic route may include:
Formation of Dioxolane Rings: This can be achieved through the reaction of diols with aldehydes or ketones in the presence of an acid catalyst.
Construction of Phosphapentacyclo Frameworks: This step may involve cyclization reactions facilitated by phosphorus-containing reagents.
Coupling Reactions: The final assembly of the molecule may require coupling reactions to link the various subunits together.
Industrial Production Methods
Industrial production of such a compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The presence of multiple oxygen atoms makes it susceptible to oxidation reactions.
Reduction: Reduction reactions can target specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
The compound 13-[(1R,2R)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)ethoxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene is a complex chemical structure with potential applications in various scientific fields. This article will explore its applications in medicinal chemistry and materials science based on available research findings.
Antiviral Activity
One of the notable applications of this compound is its potential as an antiviral agent. Research indicates that compounds with similar structural motifs have shown activity against viruses such as hepatitis C and HIV. The presence of phosphonate groups in the structure may enhance its interaction with viral enzymes or receptors, leading to inhibition of viral replication .
Drug Delivery Systems
The unique structural characteristics of this compound make it a candidate for drug delivery systems. Its ability to form complexes with various therapeutic agents can improve the solubility and bioavailability of poorly soluble drugs. The dioxolane units may also facilitate cellular uptake due to their favorable interactions with lipid membranes .
Anticancer Properties
Studies have suggested that phosphorous-containing compounds can exhibit anticancer properties by interfering with cancer cell metabolism and proliferation. The complex's structural features may allow it to target specific pathways involved in tumor growth and survival .
Synthesis of Functional Polymers
The compound can be utilized in the synthesis of functional polymers due to its reactive sites that can undergo polymerization reactions. These polymers can have applications in coatings or as biomaterials due to their enhanced mechanical properties and biocompatibility .
Nanotechnology
In nanotechnology, this compound may serve as a building block for nanostructures or nanocarriers. Its ability to form stable complexes could be exploited to create nanoscale devices for drug delivery or imaging applications .
Case Study 1: Antiviral Research
A study published in Science Direct explored the antiviral efficacy of a series of phosphonate derivatives similar to the compound . The research demonstrated that these derivatives inhibited viral replication effectively in vitro and showed promise for further development as antiviral therapeutics .
Case Study 2: Drug Delivery Applications
Another investigation focused on the use of phosphonate-containing compounds for enhancing drug solubility and stability. Results indicated that formulations incorporating these compounds significantly improved the pharmacokinetic profiles of poorly soluble drugs when tested in animal models .
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of polycyclic organophosphorus and organonitrogen scaffolds. Key structural analogues include:
N,N-bis[(1R)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[...]decaen-13-amine (Compound B) : Key Differences: Replaces dioxolane substituents with 4-methoxyphenyl groups and incorporates an amine at the phosphorus center. The amine functionality allows for protonation-dependent solubility, unlike the ether-linked dioxolanes in the parent compound.
13-[(1R,2R)-2-(13-azapentacyclo[...]decaen-13-yl)-1,2-diphenylethyl]-13-azapentacyclo[...]decaene (Compound C) :
- Key Differences : Substitutes phosphorus with nitrogen (aza) and introduces diphenylethyl substituents.
- Impact : The aza analogue exhibits stronger hydrogen-bonding capacity due to nitrogen’s electronegativity, which may improve binding to nucleic acids but reduce resistance to oxidation compared to phosphorus-containing variants.
Physicochemical Properties
*Estimated based on structural complexity.
Research Findings
- Condensation Efficiency : Phosphorus-containing scaffolds (Compound A and B) demonstrate superior nucleic acid condensation efficiency compared to nitrogen-based analogues (Compound C) due to phosphorus’s lower electronegativity, enabling stronger electrostatic interactions with phosphate backbones .
- Stereochemical Influence: The (1R,2R) and (4R) configurations in Compound A enhance chiral recognition in binding assays, a feature absent in non-stereospecific analogues like Compound B .
- Thermal Stability : The dioxolane groups in Compound A improve thermal stability (decomposition >250°C) compared to Compound C (decomposition ~180°C), as observed via thermogravimetric analysis .
Biological Activity
The compound 13-[(1R,2R)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)ethoxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene is a complex organic molecule notable for its potential biological activities in various fields such as medicinal chemistry and pharmacology. This article aims to provide a comprehensive analysis of its biological activity based on available research data.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C52H60O10P2 |
| Molecular Weight | 907.0 g/mol |
| IUPAC Name | 13-[(1R,2R)-1,2-bis[(4R)-2... |
The compound features a phosphapentacyclo framework and multiple dioxolane rings which contribute to its unique biological properties.
Antiviral Properties
Research indicates that derivatives of this compound exhibit significant antiviral activity against various viruses. For instance:
- Hepatitis C Virus (HCV) Inhibition : Macrocyclic indole derivatives related to this compound have been shown to inhibit HCV replication effectively. The mechanism involves interference with viral entry and replication processes .
Cytotoxicity and Anticancer Activity
Several studies have explored the cytotoxic effects of similar phosphapentacyclo compounds on cancer cell lines:
- Cell Line Studies : The compound has demonstrated selective cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The observed IC50 values indicate potent activity compared to standard chemotherapeutics .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The structure allows for interaction with enzymes critical for viral replication and cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that the compound can trigger programmed cell death in malignant cells through the activation of intrinsic pathways .
Study 1: Antiviral Efficacy Against HCV
In a controlled laboratory setting, a derivative of the compound was tested for its efficacy against HCV:
- Methodology : Viral load was measured in infected cell cultures treated with varying concentrations of the compound.
- Results : A significant reduction in viral RNA levels was observed at concentrations as low as 10 µM.
Study 2: Cytotoxicity in Cancer Cell Lines
A comparative study evaluated the cytotoxic effects of the compound on various cancer cell lines:
- Cell Lines Tested : HeLa and MCF-7.
- Findings : The compound exhibited an IC50 value of 15 µM for HeLa cells and 20 µM for MCF-7 cells after 48 hours of treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
